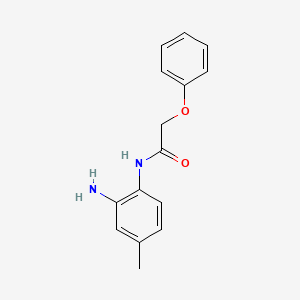
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide, also known as MMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMN belongs to the class of naphthamides and has a molecular weight of 325.37 g/mol.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and physiological effects:
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related proteins. In neuroscience research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to protect neurons against oxidative stress-induced damage by regulating the expression of various antioxidant and anti-inflammatory proteins. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide can be synthesized using a simple two-step procedure and can be easily purified by recrystallization. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is also stable under normal laboratory conditions and has been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide research. In cancer research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance in cancer cells. In neuroscience research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide could be further studied for its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide could also be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and its ability to modulate the immune system.
Méthodes De Synthèse
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide can be synthesized using a two-step procedure. The first step involves the synthesis of 2-naphthol by reacting 2-naphthalenol with sodium hydroxide. The second step involves the reaction of 2-naphthol with 2-methoxyaniline in the presence of potassium carbonate and DMF (N,N-dimethylformamide) to produce 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience research, 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. 3-methoxy-N-(2-methoxyphenyl)-2-naphthamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.
Propriétés
IUPAC Name |
3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-10-6-5-9-16(17)20-19(21)15-11-13-7-3-4-8-14(13)12-18(15)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPXTNQBPFMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)



![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
